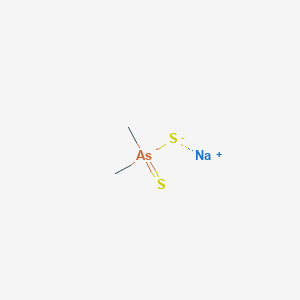
Ammonium formate
概述
描述
Ammonium formate, NH4HCO2, is the ammonium salt of formic acid. It is a colorless, hygroscopic, crystalline solid .
Synthesis Analysis
Ammonium formate is obtained by neutralizing formic acid and ammonia. Freeze formic acid and water, stir and pass ammonia gas to achieve a pH of 7-7.5, cool to -5 ℃, and filter to obtain ammonium formate .Molecular Structure Analysis
The molecular formula of Ammonium formate is CH5NO2. It has an average mass of 63.056 Da and a Monoisotopic mass of 63.032028 Da .Chemical Reactions Analysis
When heated, ammonium formate eliminates water, forming formamide. Upon further heating, it forms hydrogen cyanide (HCN) and water. A side reaction of this is the decomposition of formamide to carbon monoxide (CO) and ammonia .Physical And Chemical Properties Analysis
Ammonium formate is soluble in water and ethanol, and its aqueous solution is acidic . It is a white solid with a weak odor of ammonia .科学研究应用
Leaching Agent in Rare Earth Ore Processing
Ammonium formate is utilized in the leaching process of weathered crust elution-deposited rare earth ores (WREOs). It enhances the leaching efficiency and seepage velocity while reducing the swelling percentage, which is crucial for the extraction of rare earth elements from ores that contain clay minerals like illite and kaolin .
Electrochemical Fuel in Energy Storage
As a safe and energy-dense electrochemical fuel, ammonium formate serves as an ionic liquid at elevated temperatures. It decomposes to release hydrogen at the cathode and formate at the anode with high Faradaic efficiency, offering a potential zero net-carbon emissions energy solution .
Chromatography and Mass Spectrometry
In high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS), ammonium formate acts as a buffer. It’s particularly effective in the separation and analysis of complex mixtures, including non-steroidal anti-inflammatory drugs, phosphatidylserines, and oligosaccharides .
Protein Crystallization
The compound is used in protein crystallization processes due to its ability to create a conducive environment for the formation of protein crystals. This application is significant in structural biology and biochemistry for determining the three-dimensional structures of proteins .
Reductive Amination in Organic Synthesis
Ammonium formate is a reagent in the Leuckart reaction, which is used for the reductive amination of aldehydes and ketones. This reaction is a cornerstone in organic synthesis for the production of various amines .
Separation of Glycosaminoglycans
It is used as a buffer component in affinity chromatography for the separation and purification of glycosaminoglycans from complex systems. This application is vital in the field of glycobiology and pharmaceutical research .
Analysis of Lipids and Oxidation Products
Ammonium formate is employed in the analysis of lipids such as triacylglycerols and their oxidation products. This is important for understanding lipid metabolism and the effects of oxidative stress on biological systems .
Analysis of Oligogalacturonic Acids
In the analysis of oligogalacturonic acids, which are components of pectin, ammonium formate is used. This analysis is essential for research in plant biochemistry and the food industry .
作用机制
Target of Action
Ammonium formate, the ammonium salt of formic acid, primarily targets various functional groups in the presence of palladium on carbon (Pd/C) . It also targets clay minerals such as illite and kaolin in weathered crust elution-deposited rare earth ores (WREOs), where rare earth exists as ions and adsorbs on the clay minerals .
Mode of Action
Ammonium formate interacts with its targets through a series of chemical reactions. In the presence of Pd/C, ammonium formate decomposes to hydrogen, carbon dioxide, and ammonia . This hydrogen gas is adsorbed onto the surface of the palladium metal, where it can react with various functional groups . For example, alkenes can be reduced to alkanes, formaldehyde to methanol, and nitro compounds to amines .
Biochemical Pathways
The biochemical pathways affected by ammonium formate involve the decomposition of the compound and subsequent reactions with functional groups. When heated, ammonium formate eliminates water, forming formamide . Upon further heating, it forms hydrogen cyanide (HCN) and water . A side reaction of this is the decomposition of formamide to carbon monoxide (CO) and ammonia .
Pharmacokinetics
It’s known that ammonium formate can decompose into formamide and water when heated . This suggests that its bioavailability and ADME properties would be influenced by factors such as temperature and the presence of other compounds.
Result of Action
The result of ammonium formate’s action depends on the context in which it is used. In industrial processes, it can improve the leaching process for WREOs . In the presence of ammonium formate, the rare earth leaching efficiencies with ammonium chloride and ammonium sulfate are both slightly increased . In the presence of Pd/C, it can facilitate the reduction of various functional groups .
Action Environment
The action of ammonium formate can be influenced by environmental factors such as temperature and the presence of other compounds. For example, the decomposition of ammonium formate into formamide and water occurs when the compound is heated . Additionally, the presence of Pd/C can facilitate the decomposition of ammonium formate into hydrogen, carbon dioxide, and ammonia, which can then react with various functional groups .
安全和危害
属性
IUPAC Name |
azanium;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2, HCOONH4 | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ammonium formate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_formate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64-18-6 (Parent) | |
| Record name | Ammonium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6029624 | |
| Record name | Formic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline] | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium formate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7950 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
180 °C DECOMP | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280 | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ammonium formate | |
Color/Form |
WHITE MONOCLINIC CRYSTALS | |
CAS RN |
540-69-2, 70179-79-2 | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium tetraformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70179-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, ammonium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3801F9644E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
241 °F (USCG, 1999), 116 °C | |
| Record name | AMMONIUM FORMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8244 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM FORMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/479 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ammonium formate has the molecular formula NH₄HCO₂ and a molecular weight of 53.058 g/mol.
A: Ammonium formate can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). []
A: Ammonium formate is stable under standard conditions but decomposes upon heating. [] Its stability in solution can be affected by factors like pH and the presence of other chemicals.
A: Ammonium formate serves as a convenient hydrogen donor in CTH reactions. [] It offers advantages like low cost, ease of handling, and mild reaction conditions compared to other hydrogen sources.
A: Ammonium formate, often in conjunction with a palladium catalyst (Pd/C), effectively reduces various functional groups. This includes the reduction of aromatic nitro groups to amines, dehalogenation of aromatic chlorocarbons, deprotection of functional groups, and reduction of ketones and unsaturated ketones. [] For instance, it facilitates the synthesis of 4-(4-aminophenyl)-morpholine-3-one, a key intermediate in the production of the drug rivaroxaban. []
A: Ammonium formate is a key reactant in the browning reaction with fructose, leading to the formation of deoxyfructosazine and its 6-isomer. Interestingly, the product distribution is influenced by the sugar used; glucose predominantly yields the 6-isomer. []
A: Ammonium formate is frequently used as a mobile phase additive in high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC). [, , , , , ] Its acidic nature makes it suitable for analyzing polar compounds, while its volatility allows for easy removal during mass spectrometry detection.
ANone: Researchers utilize ammonium formate in various analytical techniques, such as:
- Determination of Anticoagulant Rodenticides: A sensitive analytical method utilizing LC-ESI-MS with an ammonium formate-containing mobile phase quantifies nine anticoagulant rodenticides in soil and water. []
- Quantification of Phenothiazine Residues: An LC-MS/MS method employing an acetonitrile/ammonium formate extraction solvent enables the quantification of phenothiazine residues in pork muscle. []
- Analysis of Drugs in Lung Transplant Patients: A method utilizing LC-MS/MS with an ammonium formate-based mobile phase simultaneously analyzes immunosuppressive, antifungal drugs, and a key metabolite in plasma from lung-transplanted patients. []
- Identification of Phospholipids: An UPLC/Q-TOF MS method using an ammonium formate-containing mobile phase allows for rapid identification of phospholipids in rat plasma. []
A: Depending on the specific application, alternatives to ammonium formate can include other hydrogen donors in CTH reactions, different buffer systems in analytical techniques, or other reducing agents in organic synthesis. []
A: Key resources include access to relevant databases, specialized journals, analytical instrumentation like HPLC and MS systems, and expertise in organic synthesis, analytical chemistry, and computational chemistry. []
A: Research on ammonium formate has evolved alongside advancements in areas like organic synthesis, analytical techniques, and material science. Key milestones include the development of efficient CTH methodologies using ammonium formate, its application as a buffer in HPLC and UPLC, and its utilization in the synthesis of valuable compounds. []
A: The diverse applications of ammonium formate necessitate collaborative efforts between chemists, biologists, material scientists, and environmental scientists to further explore its properties, optimize its use in various fields, and address potential challenges related to its production, application, and disposal. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)







